tert-butyl hept-6-ynoate
CAS No.: 1203588-17-3
Cat. No.: VC11485399
Molecular Formula: C11H18O2
Molecular Weight: 182.3
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203588-17-3 |
---|---|
Molecular Formula | C11H18O2 |
Molecular Weight | 182.3 |
Introduction
Structural and Chemical Properties
Tert-butyl hept-6-ynoate is defined by the molecular formula C₁₁H₁₈O₂, with a linear hept-6-ynoic acid backbone esterified to a tert-butoxy group. The terminal alkyne group at the sixth carbon distinguishes it from internal alkyne analogs, influencing its reactivity in click chemistry and metal-catalyzed reactions . Key structural identifiers include:
-
SMILES:
CC(C)(C)OC(=O)CCCCC#C
-
InChIKey:
PIJKJMIRAIEIJL-UHFFFAOYSA-N
-
Molecular Weight: 182.26 g/mol
The tert-butyl group enhances steric bulk, potentially stabilizing intermediates in catalytic cycles, while the alkyne enables participation in [2+2] or [4+2] cycloadditions . Computational predictions of its collision cross-section (CCS) across adducts reveal insights into its gas-phase behavior (Table 1) .
Table 1: Predicted Collision Cross-Section (CCS) Values for Tert-Butyl Hept-6-ynoate Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 183.13796 | 140.9 |
[M+Na]⁺ | 205.11990 | 150.2 |
[M+NH₄]⁺ | 200.16450 | 144.3 |
[M-H]⁻ | 181.12340 | 131.6 |
Synthesis and Preparation
The synthesis of tert-butyl hept-6-ynoate typically proceeds via acid-catalyzed esterification of hept-6-ynoic acid with tert-butanol. A representative protocol involves:
-
Hept-6-ynoic Acid Preparation:
Ethyl hept-2-ynoate is hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield hept-2-ynoic acid . Isomerization or chain elongation may adjust the alkyne position. -
Esterification:
Hept-6-ynoic acid reacts with tert-butyl acetate in dichloromethane (DCM) catalyzed by triflic acid (TfOH). After 2 hours at room temperature, the mixture is neutralized with NaHCO₃, extracted, and purified via silica chromatography to isolate the ester .
This method achieves a 72% yield, with scalability dependent on optimizing acid catalyst loading and reaction time. Alternative routes using gold or silver catalysts for alkyne activation have been explored in related systems but remain unverified for this specific ester .
Reactivity and Applications
The terminal alkyne group in tert-butyl hept-6-ynoate enables diverse transformations:
Cycloadditions
Gold(I)-catalyzed formal [4π+2π] cycloadditions with aldehydes or ketones yield 1,3-dioxin-4-one derivatives, as demonstrated in analogous tert-butyl propiolate systems . For example, reacting with benzaldehyde under AuCl/AgF generates 2,6-diphenyl-4H-1,3-dioxin-4-one (87% yield), highlighting the alkyne’s role as a 4π component .
Cross-Coupling Reactions
The alkyne participates in Sonogashira couplings, forming carbon-carbon bonds with aryl halides. Such reactions are pivotal in synthesizing conjugated polymers or pharmaceutical intermediates, though specific examples for this ester require further exploration.
Functional Group Interconversion
Hydrolysis of the tert-butyl ester under acidic conditions regenerates hept-6-ynoic acid, enabling modular use in multi-step syntheses.
Analytical Characterization
Tert-butyl hept-6-ynoate is characterized using:
-
Mass Spectrometry (MS): Major peaks correspond to [M+H]⁺ (m/z 183.14) and [M+Na]⁺ (m/z 205.12), consistent with its molecular formula .
-
Nuclear Magnetic Resonance (NMR): Predicted ¹H NMR signals include a triplet for the terminal alkyne proton (~2.2 ppm) and a singlet for the tert-butyl group (1.2 ppm).
-
Collision Cross-Section (CCS): CCS values aid in ion mobility spectrometry, distinguishing it from structural isomers (Table 1) .
Notably, no literature reports of X-ray crystallography or detailed spectroscopic assignments exist, underscoring opportunities for further study .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume